N,N'-Bis(9-acridinyl)-1,14-tetradecanediamine
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Overview
Description
N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine is a compound that belongs to the class of acridine derivatives Acridine and its derivatives are well-known for their ability to bind to DNA and RNA, making them of significant interest in biochemical and medicinal research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine typically involves the reaction of 9-acridinyl derivatives with a diamine. One common method involves the monocyanoethylation of 4-methoxybenzylamine followed by treatment with 4-chlorobutyronitrile to give a dinitrile. Subsequent in situ reduction with lithium aluminium hydride yields the corresponding diamine . The diamine then reacts smoothly with 9-methoxyacridine to form the bis(9-acridinyl) compound .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminium hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxides, while reduction can produce various reduced forms of the acridine derivatives.
Scientific Research Applications
N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine has several scientific research applications:
Chemistry: Used as a DNA intercalating agent in studies of DNA structure and function.
Biology: Employed in research on DNA-binding proteins and nucleic acid interactions.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of new materials and chemical processes involving DNA-binding compounds
Mechanism of Action
The primary mechanism of action of N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine involves intercalation into DNA. The acridine moieties insert between adjacent base pairs in the DNA duplex, stabilizing the structure through van der Waals forces and ionic interactions with the phosphate backbone . This intercalation can disrupt DNA replication and transcription, leading to cell death, which is particularly useful in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3-propoxy-9-acridinyl)-1,6-hexanediamine: Another acridine derivative with similar DNA intercalating properties.
N,N’-Bis[7-(9-acridinylamino)heptyl]pentanediamide: A compound with a similar structure but different spacer length and functional groups.
Uniqueness
N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine is unique due to its specific spacer length and the presence of two acridine moieties, which enhance its DNA-binding affinity and specificity. This makes it particularly effective in applications requiring strong and selective DNA intercalation.
Properties
CAS No. |
63283-20-5 |
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Molecular Formula |
C40H46N4 |
Molecular Weight |
582.8 g/mol |
IUPAC Name |
N,N'-di(acridin-9-yl)tetradecane-1,14-diamine |
InChI |
InChI=1S/C40H46N4/c1(3-5-7-9-19-29-41-39-31-21-11-15-25-35(31)43-36-26-16-12-22-32(36)39)2-4-6-8-10-20-30-42-40-33-23-13-17-27-37(33)44-38-28-18-14-24-34(38)40/h11-18,21-28H,1-10,19-20,29-30H2,(H,41,43)(H,42,44) |
InChI Key |
QOYFRPOFXWKTBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCCCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
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